4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a bromoallylthio group, and a carbonitrile group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile typically involves the reaction of 4-amino-2-thiopyrimidine-5-carbonitrile with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoallyl group can be replaced by other nucleophiles.
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases or other enzymes involved in cell signaling pathways, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s ability to form covalent bonds with its targets through the bromoallyl group enhances its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylthio-pyrimidine-5-carbonitrile: Similar structure but with a methylthio group instead of a bromoallylthio group.
4-Amino-2-((2-chloroallyl)thio)pyrimidine-5-carbonitrile: Similar structure but with a chloroallylthio group instead of a bromoallylthio group.
Uniqueness
4-Amino-2-((2-bromoallyl)thio)pyrimidine-5-carbonitrile is unique due to the presence of the bromoallylthio group, which imparts distinct reactivity and biological activity compared to its analogs. The bromoallyl group can participate in unique chemical reactions and interactions with biological targets, making this compound a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H7BrN4S |
---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
4-amino-2-(2-bromoprop-2-enylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H7BrN4S/c1-5(9)4-14-8-12-3-6(2-10)7(11)13-8/h3H,1,4H2,(H2,11,12,13) |
InChI Key |
CLHAGWIXGSWJCO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=NC=C(C(=N1)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.